Methoxybifurcarenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H38O5 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(1S,2S)-2-[(E)-4-hydroxy-4-methylpent-2-enoyl]-1,2-dimethylcyclopentyl]-4-methylhex-4-en-2-one |
InChI |
InChI=1S/C27H38O5/c1-18(8-9-20-16-21(28)15-19(2)24(20)31)14-22(29)17-26(5)11-7-12-27(26,6)23(30)10-13-25(3,4)32/h8,10,13,15-16,28,31-32H,7,9,11-12,14,17H2,1-6H3/b13-10+,18-8+/t26-,27+/m0/s1 |
InChI Key |
FQAVDMGXIIRPLM-ZKXTZASZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)C[C@@]2(CCC[C@]2(C)C(=O)/C=C/C(C)(C)O)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CC2(CCCC2(C)C(=O)C=CC(C)(C)O)C)O |
Synonyms |
methoxybifurcarenone |
Origin of Product |
United States |
Source Organism Identification and Ecological Relevance of Methoxybifurcarenone
Phycological Identification of Methoxybifurcarenone-Producing Organisms
The chemical compound this compound is a meroditerpenoid primarily produced by certain species of brown algae. springernature.comafricaresearchconnects.comnih.gov These marine macroalgae are significant sources of a variety of biologically active secondary metabolites. springernature.com
Classification and Taxonomy of Cystoseira Species as Primary Sources
The genus Cystoseira C. Agardh, belonging to the family Sargassaceae, is a prominent producer of this compound. springernature.comresearchgate.netnih.gov This genus encompasses approximately 50 species, which are widely distributed throughout the northeastern Atlantic Ocean and the Mediterranean Sea. researchgate.net Species within this genus are known to synthesize a variety of meroditerpenes, which are metabolites of mixed biogenesis characterized by a toluquinol or toluquinone nucleus linked to a diterpene moiety. springernature.comresearchgate.net
Several species of Cystoseira have been identified as sources of this compound and related compounds. These include:
Cystoseira tamariscifolia : This species has been a key subject of research for the isolation of this compound. africaresearchconnects.comnih.govtandfonline.comjocpr.com Studies on C. tamariscifolia collected from the south of Casablanca, Morocco, have demonstrated its potential as a source of various biologically active molecules. jocpr.com
Cystoseira amentacea var. stricta : This Mediterranean brown alga is a known producer of this compound. springernature.comresearchgate.net Organic extracts of this species contain high amounts of the compound, which is considered a key intermediate in the metabolic pathways leading to more complex meroditerpenoids. researchgate.netcir-safety.org
Cystoseira baccata : Harvested along the Atlantic coasts of Morocco, this species has yielded several new meroditerpenoids and their derivatives. researchgate.net
Cystoseira compressa : Also known as Cystoseira fimbriata, this species is found in the Adriatic Sea and is recognized for containing various bioactive constituents. researchgate.netnih.gov
Cystoseira humilis : Investigated from the Atlantic coast of Morocco, this species is another source of bioactive compounds. researchgate.net
The classification of the genus Cystoseira has also been explored using chemical markers, including sterols, terpenes, and fatty acids, to aid in taxonomic assessments. scielo.org.mx
Table 1: Taxonomy of this compound-Producing Cystoseira Species
| Kingdom | Phylum | Class | Order | Family | Genus | Species |
|---|---|---|---|---|---|---|
| Chromista | Ochrophyta | Phaeophyceae | Fucales | Sargassaceae | Cystoseira | C. tamariscifolia |
| Chromista | Ochrophyta | Phaeophyceae | Fucales | Sargassaceae | Cystoseira | C. amentacea |
| Chromista | Ochrophyta | Phaeophyceae | Fucales | Sargassaceae | Cystoseira | C. baccata |
| Chromista | Ochrophyta | Phaeophyceae | Fucales | Sargassaceae | Cystoseira | C. compressa |
| Chromista | Ochrophyta | Phaeophyceae | Fucales | Sargassaceae | Cystoseira | C. humilis |
Geographic Distribution and Habitat of this compound-Producing Algae
The genus Cystoseira is predominantly found along the coasts of the northeastern Atlantic Ocean and the Mediterranean Sea. researchgate.net These algae typically inhabit the littoral zone, which is the area near the shore. nih.gov They are benthic organisms, meaning they are attached to a substrate on the seabed. mdpi.com
Specific locations where this compound-producing Cystoseira species have been collected for research include:
The Atlantic coast of Morocco, particularly south of Casablanca, for Cystoseira tamariscifolia and Cystoseira humilis. jocpr.comresearchgate.net
The Mediterranean Sea for Cystoseira amentacea var. stricta. springernature.comresearchgate.net
The coast of Urla in the Aegean Sea (Izmir, Turkey) for Cystoseira compressa. nih.gov
The Tunisian coast for various Cystoseira species studied for their fatty acid profiles. scielo.org.mx
The Marmara Sea for Cystoseira barbata. mdpi.com
These algae thrive in diverse aquatic habitats, from shallow waters to the shallow subtidal zone, and can be found in rock pools. tandfonline.comgreenwaterlab.com The specific environmental conditions, including water temperature, salinity, and nutrient availability, can influence the chemical composition and yield of bioactive compounds like this compound. frontiersin.org
Ecological Role of this compound in Marine Environments
Marine macroalgae have developed chemical defense mechanisms to protect themselves from various environmental pressures. uni-mainz.de this compound and other secondary metabolites produced by Cystoseira species play a crucial role in their survival and interaction with other organisms in the marine ecosystem.
Defensive Mechanisms Against Biofouling Organisms
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, is a significant challenge for marine organisms. This compound exhibits antifouling properties, helping Cystoseira species to deter the settlement and growth of biofouling organisms. researchgate.net This chemical defense is crucial for maintaining the alga's surface clean for photosynthesis and nutrient uptake. The compound has shown activity against marine bacterial biofilms, which are often the initial colonizers in the biofouling process. springernature.com The antifouling activity of meroditerpenoids from Cystoseira baccata has been demonstrated to inhibit the settlement of barnacle cyprids. researchgate.net
Allelopathic Interactions in Algal Communities
Allelopathy refers to the chemical inhibition of one organism by another, due to the release into the environment of substances acting as germination or growth inhibitors. researchgate.net this compound and related compounds produced by Cystoseira species can have allelopathic effects on other algae, influencing the structure of algal communities. mdpi.com These compounds can inhibit the growth of competing macroalgae, giving the producing organism a competitive advantage for resources such as light and nutrients. researchgate.netmdpi.com For instance, metabolites from Cystoseira baccata have been shown to inhibit the growth of the macroalgae Sargassum muticum and Ulva intestinalis. researchgate.net This allelopathic capability is a key factor in the ecological success of Cystoseira in its natural habitat.
Sustainable Collection and Cultivation Strategies for this compound Bioproduction
The increasing interest in this compound for various applications necessitates sustainable methods for its production to avoid depleting natural populations of Cystoseira.
Sustainable harvesting from wild populations requires careful management to ensure the long-term health of the algal beds. This involves assessing the natural dynamics of the seaweed in terms of quantity and quality, and implementing harvesting practices that allow for regrowth. keep.eu For example, collection of beach-cast seaweed waste presents a sustainable sourcing opportunity. frontiersin.org
Ex situ cultivation, or aquaculture, of Cystoseira species is a promising strategy for a consistent and controlled supply of biomass for this compound extraction. mdpi.comnih.gov Research has focused on developing protocols for the cultivation of species like Cystoseira amentacea var. stricta and Gongolaria barbata (formerly Cystoseira barbata). mdpi.comnih.gov These methods involve producing recruits from fertile material in laboratory settings (hatcheries) and then out-planting them in the sea. nih.gov Cultivation allows for the optimization of growth conditions to potentially enhance the production of desired metabolites. mdpi.com Furthermore, producing germlings from fertile receptacles is a sustainable option that avoids damaging donor populations. nih.govrocpoplife.eu The development of cost-effective and efficient cultivation techniques is crucial for the large-scale and sustainable bioproduction of this compound. mdpi.com
Isolation and Structural Elucidation Methodologies for Methoxybifurcarenone
Advanced Chromatographic Techniques for Methoxybifurcarenone Purification
The purification of this compound from crude organic extracts of brown algae is a multi-step process that relies on a combination of chromatographic methods to separate the compound from a complex mixture of other metabolites. springernature.comresearchgate.net
Column Chromatography Applications
Column chromatography serves as the initial and crucial step in the purification process of this compound. springernature.comresearchgate.net This technique is employed to perform a preliminary fractionation of the crude lipid extract obtained from the algal source. springernature.comresearchgate.net
The process involves packing a glass column with a solid adsorbent, known as the stationary phase, typically silica gel. wikipedia.orglibretexts.org The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column. wikipedia.orglibretexts.org Separation is achieved based on the differential adsorption of the compounds to the stationary phase; components move through the column at different rates, allowing for their separation into different fractions. wikipedia.org In the isolation of this compound, this method effectively separates the complex mixture into fractions of decreasing polarity, which simplifies the subsequent purification steps. springernature.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) in Isolation Protocols
Following initial fractionation by column chromatography, High-Performance Liquid Chromatography (HPLC) is utilized for the fine purification of this compound. springernature.comnih.gov Specifically, semi-preparative HPLC is the method of choice for isolating the compound in high purity from the enriched fractions. springernature.comresearchgate.net
HPLC offers higher resolution and efficiency compared to standard column chromatography. agilent.com The technique employs a column packed with smaller adsorbent particles and a high-pressure pump to move the solvent through the column, leading to better separation of compounds with similar chemical properties. agilent.comatdbio.com For this compound, a reversed-phase HPLC setup is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This allows for the precise isolation of the target molecule, yielding a pure sample suitable for structural analysis. springernature.comnih.gov
Thin Layer Chromatography (TLC) in Fractionation and Monitoring
Throughout the purification process, Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. nih.gov TLC is a rapid, sensitive, and inexpensive technique used to quickly analyze the composition of the fractions collected from both column chromatography and HPLC. mdpi.com
A small amount of a fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a solvent that moves up the plate by capillary action, separating the compounds in the spot. youtube.com By comparing the migration distance of the spots to that of a reference standard, chemists can identify which fractions contain this compound. mdpi.com This allows for the effective pooling of relevant fractions and guides the optimization of the chromatographic conditions. wikipedia.orgnih.gov
Spectroscopic and Spectrometric Approaches in this compound Structure Determination
Once this compound is isolated in its pure form, its chemical structure is determined using various spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic compounds like this compound. springernature.comresearchgate.net NMR analysis provides precise information about the carbon-hydrogen framework of the molecule. nih.gov
The principle of NMR involves placing the sample in a strong magnetic field and irradiating it with radio waves, which causes the nuclei of certain atoms (like ¹H and ¹³C) to resonate. wikipedia.org The resonance frequencies are highly sensitive to the local chemical environment, allowing scientists to map out the structure of the molecule. wikipedia.orgnih.gov
One-dimensional (1D) NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the structural characterization of this compound. springernature.comresearchgate.net
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (position on the spectrum), integration (area under the peak), and splitting pattern (multiplicity) of each signal are analyzed to piece together the hydrogen framework of the molecule. researchgate.net
¹³C NMR Spectroscopy : A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment (e.g., whether they are part of a double bond, single bond, or attached to an electronegative atom like oxygen). Each unique carbon atom gives a distinct signal in the spectrum. libretexts.org For this compound, the chemical shifts in the ¹³C NMR spectrum are crucial for identifying the toluquinone nucleus and the diterpene moiety that characterize it as a meroditerpenoid. springernature.comresearchgate.net
Detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete chemical structure of this compound.
2D NMR Experiments (e.g., COSY, HMBC, HSQC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound. By spreading the NMR information into two frequency dimensions, these experiments resolve overlapping signals and reveal crucial connectivity information that is not apparent in one-dimensional (1D) spectra. For this compound, a series of 2D NMR experiments, including COSY, HMBC, HSQC, and NOESY, are instrumental in assembling the complete chemical structure. The sample is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl3), for analysis.
Key 2D NMR Correlations for this compound:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, ¹H-¹H COSY correlations establish the connectivity of protons within individual spin systems, allowing for the tracing of proton-proton networks throughout the molecule's framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. HSQC spectra for this compound allow for the unambiguous assignment of the chemical shifts of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry of the molecule. NOESY correlations in this compound would reveal which protons are close to each other in space, aiding in the assignment of stereocenters.
| ¹H-¹H COSY Correlations | Key HMBC Correlations |
| H-2' to H-3' | H-1' to C-3 and C-4 |
| H-4' to H-5' | H-3' to C-1' and C-2' |
| H-6' to H-7' | H-6 to C-5 and C-7 |
Table 1: Representative 2D NMR Data for this compound
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable in the analysis of novel compounds like this compound, as it provides highly accurate mass measurements.
The molecular formula of this compound can be determined by subjecting the purified compound to HRMS analysis. The resulting data allows for the calculation of the elemental composition with a high degree of confidence. Further fragmentation analysis (MS/MS) can provide insights into the structure of the molecule by breaking it down into smaller, identifiable pieces.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula |
| Tandem Mass Spectrometry (MS/MS) | Structural fragments for connectivity analysis |
Table 2: Mass Spectrometry Data for this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C), which are key functional groups in its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation within the molecule. A UV spectrum of a related compound showed a peak at 264 nm, suggesting the presence of a conjugated system within the this compound structure.
| Spectroscopic Technique | Observed Feature | Interpretation |
| Infrared (IR) | ~3400 cm⁻¹ (broad), ~1700 cm⁻¹, ~1650 cm⁻¹ | O-H stretch, C=O stretch, C=C stretch |
| UV-Visible (UV-Vis) | λmax ≈ 264 nm | Presence of a conjugated chromophore |
Table 3: IR and UV-Vis Spectroscopic Data for this compound
Chiroptical Methods for Stereochemical Assignment of this compound
Chiroptical methods are a group of analytical techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are essential for determining the absolute stereochemistry of natural products like this compound, which contains multiple stereocenters. Techniques such as optical rotation and circular dichroism (CD) are employed for this purpose.
Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer. The specific rotation, [α]D, is a standardized value that can be used to characterize a chiral molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and can be compared to theoretical calculations or spectra of related compounds with known absolute configurations to determine the stereochemistry of this compound.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern provides a three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms in the molecule, including their absolute configuration, can be determined.
For a complex molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide an unambiguous determination of its complete three-dimensional structure and absolute stereochemistry, confirming the assignments made by spectroscopic and chiroptical methods.
Biosynthetic Pathways and Genetic Foundations of Methoxybifurcarenone
Proposed Biosynthetic Route of Methoxybifurcarenone as a Meroditerpenoid
The biosynthesis of algal meroditerpenoids is understood to begin from precursors supplied by two primary metabolic pathways: the shikimate pathway for the aromatic core and the methylerythritol 4-phosphate (MEP) pathway for the diterpenoid side chain. tandfonline.com While the complete pathway for this compound has not been elucidated experimentally in Cystoseira, a biosynthetic route can be proposed based on established pathways for related compounds in photosynthetic organisms. tandfonline.commdpi.com
The proposed pathway initiates with the formation of the aromatic precursor, homogentisic acid (HGA), which is derived from p-hydroxyphenylpyruvate (HPPP), an intermediate of aromatic amino acid metabolism. tandfonline.com Concurrently, the MEP pathway, located in the plastids, synthesizes the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comresearchgate.net These units are sequentially condensed to form geranylgeranyl diphosphate (GGPP), the C20 precursor for the diterpenoid moiety. tandfonline.com
The key steps in the proposed biosynthetic route are:
Alkylation: The aromatic core (HGA) is alkylated with the diterpenoid precursor (GGPP). This reaction, catalyzed by a prenyltransferase, attaches the geranylgeranyl chain to the HGA backbone, forming a benzoquinol derivative. tandfonline.com
Cyclization: The linear diterpenoid chain of the alkylated intermediate undergoes an intramolecular cyclization to form the characteristic monocyclic side chain of this compound. This step is likely catalyzed by a terpene cyclase. researchgate.nettandfonline.com
Oxidation and Methylation: The benzoquinol ring undergoes oxidation to a benzoquinone. A subsequent methylation step, catalyzed by a methyltransferase, introduces the methoxy (B1213986) group onto the aromatic ring, yielding the final this compound structure.
This compound, with its monocyclic diterpene unit, is regarded as a key branching point. It can serve as the direct precursor for further enzymatic modifications, including additional cyclizations, rearrangements, and oxidations, to generate the wide array of bicyclic and more complex meroditerpenoids found in Cystoseira species. researchgate.net
Identification and Characterization of Enzymes Involved in this compound Biosynthesis
While specific enzymes responsible for this compound synthesis have not been isolated and characterized from Cystoseira amentacea, their putative functions can be inferred from the proposed biosynthetic pathway and comparison with analogous enzymes from other organisms. tandfonline.commdpi.com The biosynthesis is expected to be a multi-enzyme process involving several key enzyme families.
Table 1: Putative Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function | Substrate(s) | Product | Supporting Evidence/Analogy |
|---|---|---|---|---|
| Hydroxyphenylpyruvate Dioxygenase (HPPD) | Formation of the aromatic core precursor | p-Hydroxyphenylpyruvate | Homogentisic acid (HGA) | HPPD is a known key enzyme in the biosynthesis of plastoquinone (B1678516) and tocochromanols in algae and plants. tandfonline.com |
| Prenyltransferase (PT) | Attachment of the diterpene chain to the aromatic core | Homogentisic acid, Geranylgeranyl diphosphate (GGPP) | 2-Geranylgeranyl-homogentisate | Aromatic PTs are essential for joining isoprenoid chains to aromatic molecules in the biosynthesis of many secondary metabolites. tandfonline.comwur.nl |
| Terpene Cyclase (TC) / Synthase (TS) | Intramolecular cyclization of the diterpene chain | 2-Geranylgeranyl-homogentisate derivative | Monocyclic diterpenoid intermediate | Terpene cyclases are responsible for generating the vast structural diversity of cyclic terpenes in all domains of life. researchgate.netacs.org |
| Oxidase / Monooxygenase (e.g., P450) | Oxidation of the hydroquinone (B1673460) ring to a quinone | Hydroquinone intermediate | Quinone intermediate | Cytochrome P450 monooxygenases are frequently involved in the oxidative tailoring steps of terpenoid biosynthesis. mdpi.comnih.gov |
| O-Methyltransferase (OMT) | Addition of the methoxy group to the quinone ring | Hydroxylated quinone intermediate, S-Adenosyl methionine (SAM) | This compound | Methyltransferases are commonly used in biosynthetic pathways to modify hydroxyl groups, altering the compound's properties. nih.govbiorxiv.org |
The characterization of these enzymes from brown algae remains a significant area for future research, which will likely be accelerated by advances in genome and transcriptome sequencing of these organisms. nih.govnih.gov
Genetic Basis and Gene Cluster Analysis for this compound Production
In many microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov This co-localization facilitates the coordinated regulation of the entire pathway. It is highly probable that the genes for this compound biosynthesis are also organized in a BGC within the Cystoseira genome.
However, to date, the specific gene cluster responsible for this compound or other related meroditerpenoids has not been identified in any brown alga. nih.gov The identification of such clusters is challenging due to the large and complex genomes of brown algae and the limited genetic tools available for these organisms. escholarship.org
A putative BGC for this compound would be expected to contain genes encoding the core enzymes outlined in the section above, including:
A prenyltransferase.
A terpene cyclase.
One or more tailoring enzymes, such as P450 monooxygenases and methyltransferases.
Genes for precursor supply (such as HPPD) may or may not be co-located within the cluster.
Genome mining, which involves searching sequence data for characteristic combinations of genes, is a powerful approach for discovering new BGCs. nih.gov As more high-quality genomes of brown algae become available, it is anticipated that the genetic basis for the production of this important class of compounds will be uncovered. nih.gov
Precursor Incorporation Studies in this compound Biosynthesis
Precursor incorporation studies using isotopically labeled compounds are a classic and definitive method for elucidating biosynthetic pathways. This technique involves feeding a living organism with a potential precursor labeled with a stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C) isotope and then determining the position of the label in the final natural product.
Currently, there are no published reports of precursor incorporation studies specifically investigating the biosynthesis of this compound in Cystoseira. Such studies would be invaluable for confirming the proposed biosynthetic route.
Table 2: Hypothetical Precursor Incorporation Experiments for this compound
| Labeled Precursor | Target Pathway | Expected Outcome | Information Gained |
|---|---|---|---|
| ¹³C-labeled Tyrosine or Phenylalanine | Shikimate Pathway | Incorporation of ¹³C into the toluquinone ring of this compound. | Confirms the origin of the aromatic core from aromatic amino acid metabolism. |
| ¹³C-labeled Glucose or Pyruvate | MEP Pathway | Incorporation of ¹³C into the diterpenoid side chain. | Confirms the origin of the terpenoid moiety from the methylerythritol 4-phosphate pathway. |
| ¹³C-labeled Methionine | Methylation | Incorporation of ¹³C specifically into the methoxy group. | Confirms S-Adenosyl methionine (SAM), derived from methionine, as the methyl donor for the methoxy group. |
Executing these experiments in brown algae presents technical challenges but would provide definitive evidence for the origins of the different structural components of this compound.
Comparative Biosynthetic Analyses with Related Meroditerpenoids
The proposed biosynthesis of this compound in brown algae shares fundamental principles with other meroterpenoid pathways but also exhibits key differences, particularly when compared to those in fungi and bacteria. The primary distinction lies in the biogenesis of the aromatic core.
Algal and Plant Pathways: As proposed for this compound, the aromatic unit typically originates from the shikimate pathway, often via homogentisic acid or other phenolic precursors. tandfonline.com
Fungal Pathways: Many fungal meroterpenoids utilize a polyketide synthase (PKS) to construct their aromatic or polycyclic core from acetyl-CoA and malonyl-CoA units. The terpenoid portion is then added to this polyketide-derived moiety.
Bacterial Pathways: Bacteria exhibit diverse strategies, using precursors from the shikimate pathway, polyketide synthesis, or other routes to form the non-terpenoid part of the molecule. researchgate.netnih.gov
The subsequent tailoring steps, such as cyclization of the terpenoid chain and oxidative modifications, are common themes across all domains of life, although the specific enzymes (e.g., terpene cyclases, P450s) have evolved independently and show significant sequence and mechanistic diversity.
Table 3: Comparison of Meroterpenoid Biosynthetic Pathways
| Feature | This compound (Proposed in Algae) | Austinol (Fungi, e.g., Aspergillus) | Atolypene A (Bacteria, e.g., Streptomyces) |
|---|---|---|---|
| Organism Type | Brown Alga (Eukaryote, Photosynthetic) | Fungus (Eukaryote, Heterotrophic) | Bacterium (Prokaryote, Heterotrophic) |
| Aromatic Core Origin | Shikimate Pathway (via HGA) | Polyketide Pathway (via PKS) | Shikimate Pathway |
| Terpenoid Precursor | Geranylgeranyl Diphosphate (GGPP, C20) | Farnesyl Diphosphate (FPP, C15) | Geranylgeranyl Diphosphate (GGPP, C20) |
| Key Assembly Enzyme | Aromatic Prenyltransferase | Aromatic Prenyltransferase | Aromatic Prenyltransferase |
| Known Genetic Organization | Unknown (putative BGC) | Two separate Biosynthetic Gene Clusters | Single Biosynthetic Gene Cluster |
This comparative analysis highlights the convergent evolution of strategies to produce structurally similar classes of compounds, while utilizing distinct primary metabolic pathways available in different organisms. Understanding these diverse biosynthetic logics is crucial for future efforts in the heterologous production and bioengineering of novel meroterpenoids.
Biological Activities and Preclinical Pharmacological Insights of Methoxybifurcarenone
Antimicrobial Properties of Methoxybifurcarenone
This compound exhibits a broad spectrum of antimicrobial activity, proving effective against both pathogenic bacteria and fungi. nih.govtandfonline.comafricaresearchconnects.comgjar.org This dual efficacy underscores its potential as a versatile antimicrobial agent.
Antibacterial Efficacy Against Pathogenic Strains (e.g., Agrobacterium tumefaciens, Escherichia coli)
Research has confirmed the antibacterial action of this compound against several pathogenic bacterial strains. nih.govafricaresearchconnects.com Notably, it has shown inhibitory effects against Agrobacterium tumefaciens and Escherichia coli. researchgate.nettandfonline.comafricaresearchconnects.comnih.gov These findings highlight its potential for addressing infections caused by these bacteria.
Antifungal Activities Against Phytopathogenic Fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
This compound has demonstrated significant antifungal properties, particularly against fungi that are pathogenic to plants. cabidigitallibrary.orgresearchgate.netnih.govtandfonline.cominternationalscholarsjournals.com Studies have documented its effectiveness against species such as Botrytis cinerea and Fusarium oxysporum, which are known to cause significant damage to crops. nih.govinternationalscholarsjournals.comajol.info Specifically, it has shown activity against Fusarium oxysporum f. sp. lycopersici and Verticillium alboatrum, both of which are pathogens affecting tomato plants. researchgate.netnih.govinternationalscholarsjournals.com
Cytotoxic and Antiproliferative Actions of this compound in Cell Lines
In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic and antiproliferative capabilities against various cancer cell lines. nih.govinternationalscholarsjournals.com
Differential Sensitivity Across Cancer Cell Lines (e.g., Hep 3B, Caco-2, T47D, MDA-MB468)
The cytotoxic effects of compounds isolated from brown algae, including those related to this compound, have been observed across a range of human cancer cell lines. While direct data on this compound's specific IC50 values across a wide panel of cell lines is still emerging, studies on extracts from the Cystoseira genus, a known source of this compound, have shown selective cytotoxicity. For instance, extracts from Cystoseira myrica have demonstrated cytotoxicity against T47D and MDA-MB468 breast cancer cell lines, with MDA-MB468 cells showing greater sensitivity. researchgate.net Similarly, extracts from Sargassum swartzii have shown selective cytotoxicity against Caco-2 colon adenocarcinoma cells. researchgate.net However, extracts from Cystoseira compressa did not show significant cytotoxic activity against the Hep 3B human hepatocellular carcinoma cell line. nih.gov This suggests that the cytotoxic activity can be species-specific and cell-line dependent.
Table 1: Cytotoxic Activity of Brown Algae Extracts Containing Meroditerpenoids Against Various Cancer Cell Lines
| Algal Species | Fraction | Cell Line | IC50 (µg/mL) |
| Sargassum swartzii | Hexane | Caco-2 | < 100 |
| Cystoseira myrica | Hexane | T47D | < 100 |
| Cystoseira myrica | Hexane | MDA-MB468 | 56.50 ± 0.88 |
| Cystoseira myrica | Hexane | T47D (parent) | 99.9 ± 8.11 |
| Data sourced from a study on the cytotoxic activity of marine brown algae. researchgate.net |
Induction of Apoptotic and Necrotic Pathways in Target Cells
Research indicates that the cytotoxic effects of compounds from brown algae are often mediated through the induction of apoptosis, or programmed cell death. koreascience.kr For instance, extracts from Sargassum swartzii and Cystoseira myrica were observed to increase apoptosis in Caco-2 and T47D cells, respectively. researchgate.net Apoptosis is a critical mechanism for controlling cell proliferation and its induction is a key strategy in cancer therapy. koreascience.kr While direct studies on this compound's role in inducing apoptosis are ongoing, related compounds from Cystoseira species have been shown to induce apoptosis through mechanisms such as caspase-3 activation, decreased Bcl-2 levels, and increased p53 expression. researchgate.net
Enzyme Inhibition Profiles of this compound
This compound, a meroditerpenoid derived from brown algae, has been identified as a compound with potential enzymatic inhibitory activities. plos.orgresearchgate.net Algae from the Cystoseira genus, the primary source of this compound, are recognized for producing various secondary metabolites that act as enzyme inhibitors. dntb.gov.ua While broad enzymatic inhibition has been noted, detailed experimental investigations into the specific enzyme targets of purified this compound are not extensively documented in the available scientific literature.
However, computational studies have begun to shed light on its potential mechanisms of action. A notable in-silico docking study investigated the inhibitory potential of this compound against the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. The study's findings indicated that this compound could be a potential inhibitor of this viral enzyme. The docking analysis revealed that the compound forms five significant hydrogen bond interactions with key amino acid residues within the active site of the protease, specifically with Thr24, Ser46, Met165, Glu166, and Arg188. nih.gov This suggests a plausible mechanism for its potential antiviral activity through the inhibition of a critical viral protease.
Further research is required to experimentally validate these computational findings and to explore the broader spectrum of enzymes that this compound may inhibit, such as lipases or cyclooxygenases, which are common targets for natural products. nih.govnih.gov
Table 1: Potential Enzyme Inhibition Profile of this compound
| Target Enzyme | Organism/Virus | Method | Key Findings | Citation(s) |
|---|---|---|---|---|
| Main Protease (Mpro) | SARS-CoV-2 | In-silico docking | Potential inhibition through five hydrogen bond interactions with active site residues (Thr24, Ser46, Met165, Glu166, Arg188). | nih.gov |
Anti-inflammatory Modulatory Effects of this compound
The anti-inflammatory potential of this compound is suggested by studies on extracts from its source algae and on related meroditerpenoid compounds. frontiersin.orgnih.gov Meroterpenoids as a class are recognized for their broad biological activities, including anti-inflammatory effects, often mediated through the inhibition of key inflammatory mediators. frontiersin.org
Extracts from Cystoseira tamariscifolia, the brown alga from which this compound is isolated, have demonstrated notable anti-inflammatory potential. plos.orgencyclopedia.pub Specifically, phlorotannin-purified extracts from C. tamariscifolia were found to have a remarkable capacity to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. plos.org In these assays, the extract reduced NO production to 25% of the control at the highest concentration tested. plos.org
Further supporting these findings, studies on extracts from the related species Cystoseira amentacea showed strong inhibition of LPS-induced inflammatory mediators in RAW 264.7 macrophages. nih.govresearchgate.net These extracts significantly abated the production of NO and down-regulated the gene expression of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Interleukin-6 (IL-6). nih.govresearchgate.net The expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), was also strongly inhibited. nih.govresearchgate.net The mechanism for these effects may be linked to the inhibition of reactive oxygen species (ROS), which are known to trigger the pro-inflammatory NF-κB transcription factor pathway. nih.gov
Research on other meroditerpenoids isolated from Cystoseira species reinforces these observations. Several related meroditerpenes have shown significant activity as inhibitors of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated human macrophages. acs.org This collective evidence suggests that this compound likely contributes to the anti-inflammatory profile of its source organism and warrants further investigation as a specific anti-inflammatory agent.
Table 2: Anti-inflammatory Effects of Cystoseira Extracts and Related Meroditerpenoids
| Bioactive Material | Cell Line | Inflammatory Mediator/Enzyme | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Cystoseira tamariscifolia phlorotannin extract | RAW 264.7 Macrophages | Nitric Oxide (NO) | Significant reduction in LPS-induced production. | plos.org |
| Cystoseira amentacea extracts | RAW 264.7 Macrophages | Nitric Oxide (NO) | Strong inhibition of LPS-induced production. | nih.govresearchgate.net |
| IL-1α, IL-6 | Strong inhibition of LPS-induced gene expression. | nih.govresearchgate.net | ||
| iNOS, COX-2 | Strong inhibition of LPS-induced gene expression. | nih.govresearchgate.net | ||
| Meroditerpenoids from Cystoseira usneoides | THP-1 Human Macrophages | TNF-α | Significant inhibition of LPS-induced production. | acs.org |
Molecular Mechanisms of Action for Methoxybifurcarenone
Identification of Cellular Targets and Receptor Interactions of Methoxybifurcarenone
Research into the molecular targets of this compound has identified its ability to interfere with bacterial communication systems, a process known as quorum sensing (QS). In many bacteria, QS is mediated by signaling molecules such as N-acyl-homoserine lactones (AHLs). These molecules bind to specific receptor proteins, which then activate gene expression for coordinated group behaviors.
This compound has been shown to function as a quorum sensing inhibitor. int-res.com Its mechanism involves competing with the natural AHL signaling molecules for the binding sites on their corresponding receptor proteins. By displacing the AHL signal from its receptor, this compound effectively blocks the initiation of the signaling cascade. int-res.comdntb.gov.ua This disruption of bacterial communication is a key aspect of its antibacterial activity, preventing processes like biofilm formation and virulence factor production that are dependent on population density.
| Cellular Target System | Interacting Molecule | Mechanism of Interaction | Reference |
| Bacterial Quorum Sensing | N-acyl-homoserine lactone (AHL) Receptor Protein | Competitive binding and displacement of AHL signal | dntb.gov.ua, int-res.com |
Modulation of Signal Transduction Pathways by this compound
Signal transduction pathways are series of molecular events that transmit signals from a cell's exterior to its interior, ultimately causing a specific cellular response. nih.govwikipedia.org These pathways are initiated by the binding of a ligand to a receptor, which then triggers a cascade of downstream events, often involving protein phosphorylation by kinases. nih.govndsu.edu
The action of this compound on bacterial quorum sensing receptors is a direct form of modulating a signal transduction pathway at its earliest stage. int-res.comdntb.gov.ua By binding to the receptor, it prevents the conformational changes required to activate the G protein and propagate the signal. wikipedia.org While specific interactions with other complex eukaryotic signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, have not been fully detailed for this compound, its established ability to interfere with receptor-ligand binding demonstrates its potential to modulate such processes. khanacademy.org The interruption of the initial signal reception effectively halts the entire downstream pathway, preventing the cell from responding to the external stimulus. bfwpub.com
Gene Expression Regulation Mediated by this compound
Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. youtube.com The regulation of this process allows cells to respond to their environment. khanacademy.orgwikipedia.org this compound mediates gene expression regulation primarily through its quorum sensing inhibition activity.
In bacteria, many genes related to virulence and biofilm formation are organized into operons, which are clusters of genes transcribed together under the control of a single promoter. khanacademy.org The activation of these operons is often dependent on the binding of a regulatory protein that has been activated by a quorum-sensing signal molecule like AHL. By displacing AHL from its receptor protein, this compound prevents the regulatory protein from binding to the DNA and initiating transcription. int-res.comdntb.gov.ua This mechanism effectively keeps the genes in the "off" state, inhibiting the production of proteins essential for bacterial pathogenicity. dntb.gov.ua This is a clear example of transcriptional regulation, where the synthesis of messenger RNA (mRNA) is blocked. wikipedia.org
Membrane Permeability and Integrity Effects of this compound on Microorganisms and Cells
A significant mechanism of action for this compound, especially in its antifungal capacity, is the disruption of the plasma membrane. mdpi.comencyclopedia.pub The cell membrane is a critical barrier that maintains cellular stability and controls the passage of substances. libretexts.org Bioactive compounds from macroalgae are known to target this structure. mdpi.comencyclopedia.pub
The interaction of this compound with the fungal membrane leads to a disturbance in its structure and function. This includes increasing the fluidity of the phospholipid bilayer and causing conformational disorders. mdpi.comencyclopedia.pub Such disruptions compromise the membrane's integrity, leading to the leakage of vital cytoplasmic components and ions, which ultimately results in fungal cell death. mdpi.comencyclopedia.publibretexts.org This mechanism is a common strategy for many natural antimicrobial agents, as the cell membrane is a vulnerable and essential component for all living cells. libretexts.orgoup.com
| Effect | Description | Consequence | References |
|---|---|---|---|
| Disruption of Fungal Membrane | Interferes with the structural organization of the membrane phospholipids. | Loss of cellular stability. | mdpi.com, encyclopedia.pub |
| Increased Membrane Fluidity | Decreases the tight packing of the lipid bilayer. | Compromised barrier function. | mdpi.com, encyclopedia.pub |
| Outflow of Cytoplasmic Components | The compromised membrane allows essential molecules and ions to leak out of the cell. | Cell death. | mdpi.com, encyclopedia.pub |
Interaction with Key Enzymes and Proteins (e.g., Proteases, Kinases)
Beyond its effects on receptors and membranes, this compound has been shown to interact directly with key enzymes. In-silico docking studies have investigated its potential as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govmdpi.com
These computational models predicted that this compound binds to the active site of the protease. nih.gov The stability of this interaction is attributed to the formation of five hydrogen bonds with specific amino acid residues within the enzyme's active site. nih.gov This direct binding would inhibit the protease's function, thereby blocking the viral life cycle. The interaction with key proteins and enzymes is a well-established mechanism for the bioactivity of natural products. oup.comnih.gov
| Enzyme Target | Binding Site Residues | Interaction Type | Potential Outcome | References |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Thr24 | Hydrogen Bond | Inhibition of Protease Activity | nih.gov |
| Ser46 | Hydrogen Bond | |||
| Met165 | Hydrogen Bond | |||
| Glu166 | Hydrogen Bond | |||
| Arg188 | Hydrogen Bond |
Structure Activity Relationship Sar Studies of Methoxybifurcarenone and Its Analogs
Design and Synthesis of Methoxybifurcarenone Derivatives
This compound is a meroterpenoid of mixed biosynthetic origin, characterized by a toluquinone nucleus linked to a diterpene moiety. springernature.com The design of its derivatives generally focuses on modifying key structural features to explore their impact on biological activity. These features include the aromatic core, the methoxy (B1213986) and methyl substituents on the quinone ring, and the diterpene side chain with its terminal double bond and chiral centers.
While extensive libraries of this compound derivatives are not widely reported in the literature, the synthesis of related meroterpenoids provides a strategic blueprint. bohrium.com Synthetic strategies for analogous compounds often employ methods such as:
Biomimetic Synthesis: This approach mimics the natural biosynthetic pathways to construct the core structure. For instance, biomimetic polycyclizations driven by dearomatization have been used to create complex meroterpenoid skeletons. researchgate.netnih.gov
Divergent Synthesis: A common, pluripotent intermediate can be synthesized and subsequently elaborated into a variety of analogs. mdpi.com For this compound, a key intermediate could be functionalized through reactions like aromatic substitution, oxidation/reduction of the quinone, or modification of the diterpene side chain.
Protecting-Group-Free Synthesis: To improve efficiency, synthetic routes that avoid the use of protecting groups are desirable. Such strategies have been successfully applied to the synthesis of other marine meroterpenoids, like (+)-puupehenone from (+)-sclareolide, which could be adapted for this compound analogs. nih.gov
Late-Stage Functionalization: This powerful tool allows for the direct modification of the complex core structure of the natural product, enabling rapid access to a diverse range of derivatives for SAR studies. rsc.org
The design of new analogs would typically involve creating a library of compounds with systematic variations, as illustrated in the hypothetical table below, to probe the importance of different regions of the molecule.
| Modification Strategy | Target Region | Example Modification | Rationale |
| Aromatic Ring Substitution | Toluquinone Core | Replacement of -OCH₃ with -OH, -F, or -Cl | To probe the role of the methoxy group in target binding and electronic properties. |
| Side Chain Saturation | Diterpene Moiety | Reduction of the terminal C=C double bond | To determine the importance of the alkene for biological activity. |
| Isoprenoid Chain Length | Diterpene Moiety | Shortening or lengthening the diterpene chain | To assess the spatial requirements of the binding pocket. |
| Quinone Reduction | Toluquinone Core | Conversion of the quinone to a hydroquinone (B1673460) | To evaluate the role of the quinone's electrophilicity and redox potential. |
Correlating Structural Modifications with Biological Efficacy
The primary goal of synthesizing derivatives is to establish clear correlations between specific structural changes and their effects on biological efficacy. This compound itself has demonstrated antifungal activity against plant pathogenic fungi and antibacterial activity. researchgate.netpherobase.com SAR studies aim to identify the key molecular features—the pharmacophore—responsible for this activity and to optimize the molecule for enhanced potency and selectivity.
For many classes of natural products, including other meroterpenoids, specific structural features are known to be critical for their biological function. frontiersin.orgmdpi.com For example, studies on other complex molecules have shown that:
The presence and position of electron-withdrawing or electron-donating groups on an aromatic ring can significantly alter activity. researchgate.netesisresearch.org
Specific functional groups may be involved in key hydrogen bonding or covalent interactions within an enzyme's active site. nih.gov
| Analog | Modification from this compound | Relative Antifungal Activity (Hypothetical) | SAR Interpretation (Hypothetical) |
| 1 | Parent Compound (this compound) | 100% | Baseline activity. |
| 2 | Demethylated quinone (Hydroxyquinone) | 75% | The methyl group on the quinone contributes to activity, possibly through hydrophobic interactions. |
| 3 | Demethoxylated quinone (Hydroxyl group) | 50% | The methoxy group is important for activity, potentially acting as a hydrogen bond acceptor or influencing electronic properties. |
| 4 | Saturated side chain (alkane terminus) | 20% | The terminal double bond in the diterpene chain is critical for activity. |
| 5 | Hydroquinone form (reduced quinone) | <10% | The quinone moiety is essential, likely acting as a Michael acceptor or participating in redox cycling. |
This table is for illustrative purposes to demonstrate the principles of SAR analysis, as specific and comprehensive SAR data for this compound derivatives is not extensively available in public literature.
Stereochemical Influences on this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in pharmacology. nih.govijpsjournal.com Biological systems, such as enzyme active sites and receptors, are chiral environments, meaning they can differentiate between the stereoisomers of a drug molecule. mdpi.com Different enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of a compound can exhibit vastly different biological activities, potencies, and metabolic fates. nih.govwits.ac.za
This compound possesses multiple chiral centers within its diterpene side chain, meaning it can exist in various stereoisomeric forms. researchgate.netspringernature.com The specific stereochemistry of the naturally occurring molecule has been determined, but it is highly probable that its biological activity is stereospecific. The precise spatial orientation of the substituents is likely crucial for a proper fit into the binding site of its molecular target.
While specific studies isolating and testing individual stereoisomers of this compound are not prominent in the literature, research on other chiral natural products provides strong precedent. mdpi.com For instance, studies on other algal metabolites and complex molecules have demonstrated that:
Often, only one enantiomer is biologically active, while the other is significantly less active or inactive. mdpi.com
In some cases, one stereoisomer may be responsible for the therapeutic effect, while another could be associated with toxicity. nih.gov
Therefore, a complete understanding of this compound's SAR would necessitate the stereoselective synthesis of its various stereoisomers and their individual biological evaluation. This would clarify the absolute stereochemical requirements for its antifungal and antibacterial activities and guide the design of new, more potent analogs. nih.govacs.org
Computational Chemistry and Molecular Modeling in this compound SAR
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and SAR analysis. mdpi.comresearchgate.netscielo.br These in silico methods allow researchers to visualize and analyze molecular interactions at an atomic level, predict biological activities, and rationalize experimental results. For this compound, these techniques can provide significant insights into its mechanism of action and guide the design of novel derivatives.
Key computational approaches applicable to this compound SAR include:
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. It can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, an in silico study investigated the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2, providing data on its binding energy and interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov If a library of this compound analogs were synthesized and tested, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for other molecules that fit the pharmacophore and may have similar activity.
A molecular docking study of this compound against the SARS-CoV-2 main protease (Mpro) provides a concrete example of how these computational tools are applied.
| Parameter | Finding for this compound | Implication |
| Target Protein | SARS-CoV-2 Main Protease (Mpro) | Investigation of antiviral potential. mdpi.com |
| Binding Energy | Favorable (low) binding energy reported. mdpi.com | Suggests a stable interaction with the active site. |
| Key Interactions | Detailed interactions with active site amino acids. mdpi.com | Identifies the specific residues crucial for binding and provides a basis for rational drug design. |
Data sourced from an in silico study on natural products as potential SARS-CoV-2 inhibitors. mdpi.com
These computational studies, when used in conjunction with experimental synthesis and biological testing, create a powerful cycle for lead optimization, accelerating the process of developing new therapeutic agents based on the this compound scaffold.
Synthetic Chemistry and Derivatization of Methoxybifurcarenone
Total Synthesis Approaches for Methoxybifurcarenone
As of early 2025, a formal total synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of closely related compounds provides a roadmap for potential synthetic routes. A notable achievement in this area is the first total synthesis of racemic bifurcarenone, a related C27 hydroquinone (B1673460) isolated from the brown seaweed Bifurcaria galapagensis. researchgate.netresearchgate.net The synthesis of bifurcarenone, which shares a similar hydroquinone and diterpene-like side chain, confirmed its proposed structure. scispace.com
A hypothetical total synthesis of this compound would need to address several key challenges:
Construction of the substituted aromatic core: The synthesis would require the formation of the methoxylated and methylated hydroquinone ring.
Synthesis of the complex diterpenoid side chain: This involves the stereocontrolled construction of multiple chiral centers.
Coupling of the aromatic core and the side chain: A robust method for forming the carbon-carbon bond linking these two fragments would be essential.
Strategies for the synthesis of the chromanone moiety, a key structural feature, often involve cyclization reactions of phenolic precursors with carbonyl compounds under acidic or basic conditions. ijrpc.com Various catalysts, including polyphosphoric acid and acetic acid, have been employed for chromone (B188151) ring closure. ijrpc.com
Semi-synthetic Modifications and Analog Generation
Semi-synthetic modification of natural products is a powerful tool for generating novel analogs with potentially improved biological activities. While specific semi-synthetic studies on this compound are not extensively documented, research on related meroditerpenoids demonstrates the feasibility of this approach. For instance, sargahydroquinoic acid, another marine-derived meroditerpene, has been semi-synthetically converted into several analogs to explore their antiplasmodial activity. nih.gov These modifications often target reactive functional groups such as hydroxyls and carboxylic acids.
For this compound, potential semi-synthetic modifications could include:
Derivatization of the hydroxyl groups: The phenolic hydroxyls on the aromatic ring and the tertiary alcohol on the side chain are prime targets for esterification, etherification, or other functionalizations.
Modification of the ketone functionality: The ketone group in the diterpene-like chain could be reduced or converted to other functional groups.
Alterations to the double bonds: The exocyclic double bonds in the side chain could be subjected to hydrogenation, epoxidation, or other addition reactions.
These modifications would allow for the exploration of structure-activity relationships, potentially leading to the discovery of more potent or selective bioactive compounds. The generation of such analogs is crucial for understanding the pharmacophore of this compound.
Chemoenzymatic Strategies for this compound Production
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical transformations, offering a powerful approach for the production of complex natural products. doi.org This strategy is particularly well-suited for the synthesis of terpenoids, where enzymes like terpene synthases can construct intricate carbocyclic scaffolds with high stereoselectivity. nih.govnih.gov
A chemoenzymatic route to this compound could involve the following key steps:
Enzymatic synthesis of a terpenoid precursor: A terpene synthase could be used to generate a key intermediate of the diterpene side chain from a simple acyclic precursor like geranylgeranyl pyrophosphate (GGPP).
Chemical modification of the enzymatic product: The enzymatically produced terpene intermediate could then be chemically modified to complete the synthesis of the side chain.
Chemical synthesis of the aromatic core: The methoxylated hydroquinone portion could be synthesized through established chemical methods.
Coupling and final modifications: The terpene side chain and the aromatic core would be coupled, followed by any final chemical transformations to yield this compound.
The use of promiscuous enzymes that can accept non-natural substrates could further expand the scope of this approach, allowing for the generation of novel this compound analogs. researchgate.net Modular chemoenzymatic approaches have been successfully applied to the synthesis of various terpene analogues, demonstrating the potential of this strategy for accessing complex molecules like this compound. nih.gov
Development of Novel Synthetic Routes for this compound and its Scaffolds
The development of novel synthetic routes is crucial for accessing complex molecular architectures like that of this compound and for enabling the synthesis of a diverse range of analogs. Modern synthetic organic chemistry offers a variety of powerful tools that could be applied to this challenge.
Key areas for the development of novel synthetic routes include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the numerous chiral centers in the diterpene side chain would be a significant advancement. Asymmetric conjugate additions to chromones have been developed for the synthesis of chiral chromanone lactones, a strategy that could potentially be adapted. rsc.org
Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single step, could significantly improve the efficiency of the synthesis. For example, a cascade bis-heteroannulation reaction has been used to synthesize highly functionalized chromones. researchgate.net
C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to synthesis by avoiding the need for pre-functionalized starting materials. This could be particularly useful for the late-stage modification of the this compound scaffold.
The development of new synthetic strategies for chromanone and flavanone (B1672756) synthesis is an active area of research, with methods such as palladium-catalyzed dehydrogenation and arylation, and electrochemical oxa-Michael additions being reported. organic-chemistry.org These advancements in synthetic methodology will undoubtedly pave the way for the eventual total synthesis of this compound and provide access to a wider array of its derivatives for biological evaluation.
Analytical Methodologies for Methoxybifurcarenone in Research Matrices
Quantitative Determination of Methoxybifurcarenone in Algal Extracts and Culture Media
The quantification of this compound, a meroditerpenoid found in brown algae like Cystoseira tamariscifolia, begins with its efficient extraction from the source material. mdpi.comsilae.it The dried and ground algal material is typically subjected to maceration or Soxhlet extraction using a sequence of solvents with increasing polarity, such as hexane, diethyl ether, and chloroform, to isolate different metabolite fractions. silae.itresearchgate.net The diethyl ether fraction is often enriched with meroditerpenoids, including this compound. silae.it For analysis of culture media, which may be used to study the exudation of the compound by the algae, direct analysis or a pre-concentration step using solid-phase extraction (SPE) may be employed. scirp.org
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and reliable technique for the quantitative determination of compounds like this compound. core.ac.uknih.gov The method's suitability stems from the presence of a chromophore in the this compound structure (a p-benzoquinone ring) that allows for UV detection. silae.itresearchgate.net Method development involves optimizing the separation on a suitable column, typically a reversed-phase C18 column, and finding a mobile phase composition that provides good resolution and peak shape. core.ac.uknih.gov Validation of the HPLC-UV method is critical and involves assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govur.ac.rw
Illustrative HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value / Condition |
|---|---|
| Chromatographic System | HPLC with UV/Vis Detector |
| Column | Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 261 nm (based on UV absorption of the p-benzoquinone moiety) |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
This table presents a hypothetical but typical set of parameters for an HPLC-UV method.
Illustrative Validation Data for a Hypothetical HPLC-UV Method
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
This table provides illustrative performance data for a validated HPLC-UV method.
Advanced Chromatographic-Mass Spectrometric Methods for Trace Analysis
For the analysis of this compound at very low concentrations (trace levels) in complex environmental or biological samples, more sensitive and selective techniques are required. wisc.eduthermofisher.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantification due to its ability to selectively detect specific molecules in a complex matrix, thereby minimizing interference and enhancing sensitivity. cuni.czifremer.frnih.gov This is particularly important when dealing with intricate matrices like algal extracts, which contain numerous other metabolites. ifremer.frmdpi.com
The LC-MS/MS method involves coupling an HPLC system to a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. ifremer.fr The analyte is first separated chromatographically, then ionized (commonly using electrospray ionization, ESI), and the resulting ions are filtered and fragmented. cuni.cz By monitoring a specific fragmentation pattern (a transition from a precursor ion to a product ion) in Multiple Reaction Monitoring (MRM) mode, the instrument can achieve exceptional selectivity and low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. wisc.edunih.gov Method validation is crucial to ensure data reliability, with special attention paid to matrix effects, which can suppress or enhance the ionization of the target analyte. ifremer.frmdpi.com
Illustrative LC-MS/MS Method Parameters for Trace Analysis of this compound
| Parameter | Value / Condition |
|---|---|
| Analytical Instrument | UHPLC coupled to a Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | UPLC C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (specific fragment) |
| Limit of Quantification | ~0.1 ng/mL |
This table presents hypothetical but representative parameters for a sensitive LC-MS/MS method.
Development of Bioanalytical Assays for this compound Quantification
Bioanalytical assays are developed to quantify a compound within a biological matrix (e.g., plasma, serum, cell lysates) and are essential for studying its pharmacokinetic properties or its interaction with biological targets. cuni.czresolvemass.ca The development of a bioanalytical assay for this compound would be a key step in evaluating its potential as a therapeutic agent. These methods must be rigorously validated to ensure they are reliable for their intended purpose, following guidelines from regulatory bodies. europa.eueuropa.eu
Two main platforms for bioanalytical assays are ligand-binding assays (LBAs) and LC-MS. resolvemass.ca While LC-MS offers high specificity as described above, an LBA, such as an Enzyme-Linked Immunosorbent Assay (ELISA), represents an alternative high-throughput approach. resolvemass.ca Developing an ELISA for a small molecule like this compound would first require the generation of specific antibodies that can recognize and bind to the compound. This typically involves conjugating this compound to a carrier protein to make it immunogenic. Once specific antibodies are produced, a competitive ELISA format can be developed. In this format, a known amount of enzyme-labeled this compound competes with the unlabeled compound in the sample for binding to a limited number of antibody-coated wells. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Another approach involves cell-based assays, which measure a biological response to the compound. For instance, if this compound has a specific molecular target, an assay could be designed to quantify its ability to inhibit or activate that target, providing a measure of its functional concentration.
Key Stages in the Development of a Hypothetical Competitive ELISA for this compound
| Stage | Description | Key Considerations |
|---|---|---|
| 1. Reagent Generation | Synthesize a this compound-protein conjugate (immunogen). Immunize animals to produce polyclonal or monoclonal antibodies. | Choice of carrier protein and conjugation chemistry. Antibody screening for specificity and affinity. |
| 2. Assay Format Design | Design a competitive immunoassay format. Optimize concentrations of coating antibody and enzyme-labeled this compound. | Plate coating conditions, blocking buffers, incubation times. |
| 3. Method Optimization | Optimize assay parameters to achieve desired sensitivity and dynamic range. | Sample dilution, matrix effects from biological fluids. |
| 4. Full Validation | Validate the assay for accuracy, precision, selectivity, stability, and dilution linearity according to regulatory guidelines. europa.eueuropa.eu | Assessment in the relevant biological matrix (e.g., human plasma). |
This table outlines the principal steps required to develop a custom bioanalytical immunoassay.
Future Perspectives and Research Gaps in Methoxybifurcarenone Studies
Exploration of Unexplored Biological Activities and Mechanistic Pathways
While Methoxybifurcarenone is recognized for its antifungal and antibacterial effects, its full spectrum of biological activities remains largely uncharted. nih.govresearchgate.net Initial studies have shown it to be effective against several pathogenic fungi and bacteria. nih.gov However, the broader family of meroditerpenoids, to which this compound belongs, is known for a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. nih.gov This suggests that this compound itself could possess a wider range of therapeutic properties.
Future research should systematically screen this compound against a diverse panel of biological targets. A significant gap exists in understanding the precise mechanisms through which it exerts its known effects. Elucidating these molecular pathways is crucial for its development as a therapeutic agent or a biological tool.
Table 1: Known Biological Activities of this compound
| Activity | Target Organisms | Source |
| Antifungal | Botrytis cinerea, Fusarium oxysporum f. sp. lycopersici, Verticillium alboatrum | nih.govinternationalscholarsjournals.com |
| Antibacterial | Agrobacterium tumefaciens, Escherichia coli | nih.govresearchgate.net |
Innovations in Biosynthesis and Sustainable Production of this compound
Currently, this compound is obtained through extraction from marine brown algae. researchgate.netspringernature.com This method is reliant on the availability of the source organism and may not be sustainable or scalable for large-scale production. A critical area for future research is the elucidation of its biosynthetic pathway. Understanding how the alga produces this complex meroterpenoid is the first step toward developing alternative production methods. researchgate.net
Innovations in synthetic biology and metabolic engineering could offer a path to sustainable production. dokumen.pub By identifying the genes and enzymes involved in the biosynthesis of this compound, it may be possible to transfer this pathway to a microbial host, such as yeast or E. coli, for fermentation-based production. This would ensure a consistent and scalable supply for further research and development.
Advancements in this compound Derivative Design for Optimized Activity
The natural structure of this compound provides a scaffold for chemical modification to enhance its activity, selectivity, and pharmacokinetic properties. The development of synthetic derivatives is a key strategy in pharmaceutical research to optimize lead compounds. researchgate.netgoogle.co.jp By creating a library of this compound analogues, researchers can explore structure-activity relationships (SAR).
This involves targeted modifications to different parts of the molecule to identify which functional groups are essential for its biological effects. Such studies could lead to the design of new compounds with improved potency against specific pathogens or cancer cell lines, or with reduced toxicity.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The application of "omics" technologies can provide a systems-level understanding of how this compound interacts with biological systems. dokumen.pubnih.gov
Metabolomics can be used to analyze the global changes in the metabolite profile of a cell or organism upon treatment with this compound, offering clues about its mechanism of action.
Proteomics can identify the protein targets that this compound binds to, providing direct insight into its mode of action.
Transcriptomics can reveal how this compound alters gene expression, further clarifying the cellular pathways it affects.
These high-throughput techniques can accelerate the discovery of new activities and mechanisms, guiding the future development of the compound. nih.govnih.gov The use of analytical platforms like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is central to these omics-based approaches. creative-biostructure.com
Potential for this compound as a Probe in Chemical Biology Research
Chemical biology utilizes small molecules as probes to explore and manipulate biological processes. nih.govnyas.org With its defined biological activities, this compound has the potential to be developed into a chemical probe. nih.gov For instance, its antifungal properties could be harnessed to study essential pathways in fungal biology.
To be an effective probe, a molecule should ideally be potent, specific, and have a known mechanism of action. chemicalprobes.org While more research is needed to fully characterize this compound, its potential as a starting point for probe development is clear. Fluorescently tagging this compound or creating clickable analogues could enable its use in advanced imaging and target identification studies. mpg.de
Collaborative and Interdisciplinary Research Opportunities in this compound Science
The comprehensive study of a natural product like this compound necessitates a collaborative and interdisciplinary approach. researchgate.netdokumen.pub Progress in this field will depend on the synergy between experts in various disciplines.
Table 2: Required Expertise for this compound Research
| Field of Expertise | Contribution to Research |
| Marine Biology/Ecology | Collection and identification of source organisms, understanding the ecological role of the compound. researchgate.net |
| Natural Product Chemistry | Isolation, purification, and structure elucidation of this compound and its analogues. springernature.comnih.gov |
| Synthetic Organic Chemistry | Development of methods for total synthesis and the creation of derivative libraries. parisdescartes.fr |
| Microbiology/Pharmacology | Screening for biological activities and conducting mechanistic studies. tandfonline.com |
| Biotechnology/Metabolic Engineering | Development of sustainable biosynthetic production methods. dokumen.pub |
| Computational Chemistry | In-silico modeling of target interactions and prediction of derivative activities. nih.gov |
Such interdisciplinary collaborations are essential to overcome the challenges in natural product research and to translate the initial discovery of this compound into tangible applications in medicine or agriculture. dokumen.pub
Q & A
Q. What are the standard protocols for isolating Methoxybifurcarenone from natural sources, and how can its purity be validated?
this compound is typically extracted from brown algae (e.g., Cystoseira tamariscifolia) using organic solvents like dichloromethane or methanol, followed by chromatographic purification (e.g., column chromatography with silica gel). Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (MS). For novel isolates, nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) is essential to confirm structural integrity .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- 1H/13C NMR : To identify functional groups (e.g., methoxy, carbonyl) and stereochemistry.
- MS (ESI or EI) : For molecular weight confirmation and fragmentation patterns.
- IR Spectroscopy : To detect characteristic absorptions (e.g., C=O stretches). Critical spectral markers include methoxy proton signals (δ ~3.3–3.5 ppm in 1H NMR) and diterpenoid backbone resonances in 13C NMR .
Q. What in vitro models are commonly used to evaluate the antimicrobial efficacy of this compound, and what positive controls are recommended?
Standard models include:
- Antifungal assays : Candida albicans (ATCC strains) with fluconazole as a positive control.
- Antibacterial assays : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, using ampicillin or gentamicin as controls. Minimum inhibitory concentration (MIC) values should be determined via broth microdilution, adhering to CLSI guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Contradictions may arise from variations in:
- Source material : Geographic or seasonal differences in algal chemistry.
- Assay conditions : pH, temperature, or solvent effects (e.g., DMSO cytotoxicity). To reconcile data, standardize protocols (e.g., ISO 20776-1 for antimicrobial testing) and include internal reference compounds. Meta-analyses using weighted effect sizes can statistically harmonize disparate results .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?
Key steps include:
- Functional group modification : Targeted synthesis of analogs (e.g., hydroxylation, methylation) to probe bioactive moieties.
- Computational modeling : Molecular docking to predict interactions with targets (e.g., fungal CYP51 enzyme).
- Bioactivity correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to efficacy. Avoid overloading figures with excessive structures; prioritize clarity in graphical abstracts .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's cytotoxic effects while accounting for batch-to-batch variability?
- Mixed-effects models : To separate biological effects from batch variability.
- ANOVA with post-hoc tests : For comparing multiple doses across replicates.
- Quality control (QC) samples : Include reference standards in each assay plate to normalize inter-batch data. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with metadata documenting extraction dates, solvent batches, and instrumentation parameters .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
